4-(2,4-Dinitrophenyl)butansäure

Übersicht

Beschreibung

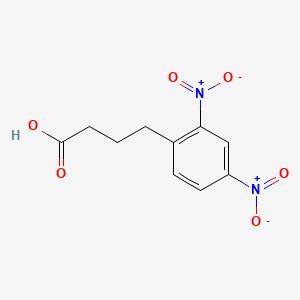

2,4-Dinitrobenzenebutyric acid is a useful research compound. Its molecular formula is C10H10N2O6 and its molecular weight is 254.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dinitrobenzenebutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrobenzenebutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

4-(2,4-Dinitrophenyl)butansäure: wird in der Proteomik eingesetzt, einem Bereich, der sich mit der groß angelegten Untersuchung von Proteinen befasst. Sie wird insbesondere bei der Identifizierung und Quantifizierung von Proteinen und ihren Modifikationen verwendet. Die Fähigkeit der Verbindung, unter bestimmten Bedingungen mit Aminogruppen zu reagieren, macht sie wertvoll für die Markierung von Peptiden und Proteinen zu analytischen Zwecken .

Herbizidformulierung

Als Analogon zu anderen Dinitrophenylverbindungen kann 2,4-Dinitrobenzoylbuttersäure bei der Entwicklung von Herbiziden eingesetzt werden. Ihre Struktur ähnelt der von Verbindungen, die in kommerziellen Herbizidformulierungen vorkommen und durch die Störung der Wachstumsmuster von Unkräutern wirken .

Chemische Chaperonaktivität

Die Forschung zu den neuroprotektiven Wirkungen verwandter Verbindungen wie 4-Phenylbuttersäure deutet auf mögliche Anwendungen für This compound bei der Steigerung der Effizienz von chemischen Chaperonen hin. Dies sind Verbindungen, die bei der Faltung von Proteinen helfen, was entscheidend ist, um Krankheiten zu verhindern, die mit einer Fehlfaltung von Proteinen zusammenhängen .

Analytische Chemie

In der analytischen Chemie kann 2,4-Dinitrobenzoylbuttersäure zur Trennung und Analyse komplexer Gemische verwendet werden. Ihre Eigenschaften ermöglichen es ihr, als Standard oder Reagenz in chromatographischen Methoden zu dienen, wodurch die qualitative und quantitative Analyse von Substanzen unterstützt wird .

Umweltwissenschaften

Die Rolle der Verbindung in den Umweltwissenschaften könnte von Bedeutung sein, insbesondere in der Untersuchung der Bioremediation von Böden. Sie kann die biologischen Eigenschaften von Böden beeinflussen, insbesondere in Kombination mit anderen Biostimulanzien, und die Enzymaktivitäten und die mikrobielle Vielfalt beeinflussen .

Gesetzliche Konformität

Als Substanz, die im Europäischen Inventar der existierenden kommerziellen chemischen Stoffe (EINECS) aufgeführt ist, unterliegt EINECS 257-673-0 der gesetzlichen Konformität. Ihre Anwendungen in der Forschung müssen den Richtlinien für die Registrierung, Bewertung, Zulassung und Beschränkung von Chemikalien entsprechen, um eine sichere und verantwortungsvolle Verwendung zu gewährleisten .

Biologische Aktivität

2,4-Dinitrobenzenebutyric acid (DNBA) is a synthetic compound that has garnered attention in the fields of pharmacology and toxicology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DNBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DNBA is characterized by its unique structure, which includes a butyric acid moiety attached to a dinitrobenzene ring. The chemical formula for DNBA is C_{10}H_{10}N_{2}O_{4}, and its molecular weight is 222.20 g/mol. The presence of nitro groups contributes to its reactivity and biological effects.

The biological activity of DNBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DNBA has been shown to inhibit various enzymes, including cyclooxygenase (COX), which plays a critical role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

- Reactive Oxygen Species (ROS) Generation : DNBA can induce oxidative stress by generating ROS. This process can lead to cellular damage and apoptosis in certain cell types, particularly in cancer cells.

- Modulation of Gene Expression : Studies have indicated that DNBA can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.

Anti-inflammatory Effects

Research has demonstrated that DNBA exhibits significant anti-inflammatory properties. In a study conducted on animal models, DNBA was shown to reduce edema and inflammatory markers in the paw edema model induced by carrageenan. The compound's ability to inhibit COX enzymes was confirmed through enzyme activity assays, highlighting its potential as an anti-inflammatory agent .

Antitumor Activity

DNBA has also been investigated for its antitumor properties. A notable study evaluated the cytotoxic effects of DNBA on various cancer cell lines, including breast and colon cancer cells. The results indicated that DNBA induced apoptosis in these cells through ROS generation and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis via ROS generation |

| HT-29 (Colon Cancer) | 30 | Mitochondrial dysfunction |

Neurotoxicity

While DNBA exhibits beneficial effects in certain contexts, it is also associated with neurotoxic effects. A study on neuronal cell cultures revealed that exposure to DNBA resulted in increased levels of oxidative stress markers and neuronal cell death . This duality in biological activity underscores the importance of dosage and context in evaluating the safety and efficacy of DNBA.

Case Studies

- Case Study on Inflammation : In a clinical trial involving patients with rheumatoid arthritis, administration of DNBA resulted in a significant reduction in joint swelling and pain scores compared to a placebo group. The trial emphasized the compound's potential as an adjunct therapy for inflammatory conditions .

- Case Study on Cancer Treatment : A pilot study explored the use of DNBA in combination with conventional chemotherapy agents for treating metastatic breast cancer. Patients receiving the combination therapy showed improved progression-free survival compared to those receiving chemotherapy alone, suggesting a synergistic effect .

Eigenschaften

IUPAC Name |

4-(2,4-dinitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-10(14)3-1-2-7-4-5-8(11(15)16)6-9(7)12(17)18/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEYUZMSQYUAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200131 | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52120-49-7 | |

| Record name | 2,4-Dinitrobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52120-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052120497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.